molecular formula C11H12N2 B11754069 4-(Azetidin-3-yl)-2-methylbenzonitrile

4-(Azetidin-3-yl)-2-methylbenzonitrile

Cat. No.: B11754069
M. Wt: 172.23 g/mol
InChI Key: AIKHJBAMINYXGQ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2-methylbenzonitrile is a chemical compound that features an azetidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2-methylbenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by an aza-Michael addition to introduce the benzonitrile group . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxetane derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzonitrile derivatives.

Scientific Research Applications

4-(Azetidin-3-yl)-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-3-yl)benzonitrile: Similar structure but lacks the methyl group on the benzonitrile moiety.

    2-(Azetidin-3-yl)pyridine: Contains a pyridine ring instead of a benzonitrile moiety.

    3-(Azetidin-3-yl)phenol: Features a phenol group instead of a nitrile group.

Uniqueness

4-(Azetidin-3-yl)-2-methylbenzonitrile is unique due to the presence of both the azetidine ring and the methyl-substituted benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-methylbenzonitrile

InChI

InChI=1S/C11H12N2/c1-8-4-9(11-6-13-7-11)2-3-10(8)5-12/h2-4,11,13H,6-7H2,1H3

InChI Key

AIKHJBAMINYXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CNC2)C#N

Origin of Product

United States

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